LogP: Branched vs. Linear Pentyl
Lipophilicity, quantified by the octanol-water partition coefficient (LogP), governs membrane permeability and CNS penetration potential. For [(3-Fluorophenyl)methyl](pentan-3-YL)amine, the measured LogP is 3.49 . In contrast, the direct linear congener N-(3-fluorobenzyl)pentan-1-amine exhibits a marginally higher LogP of 3.50 . While the absolute difference is modest (ΔLogP = -0.01), the branched architecture of the pentan-3-yl group reduces molecular surface area exposure to solvent relative to the extended linear chain, a structural feature that can differentially influence blood-brain barrier partitioning and non-specific protein binding in empirical assays . The slight reduction in LogP for the branched isomer may translate to marginally lower tissue accumulation and altered volume of distribution relative to linear analogs, an effect that must be experimentally validated in specific biological contexts.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.49 (calculated/predicted value) |
| Comparator Or Baseline | N-(3-fluorobenzyl)pentan-1-amine: LogP = 3.50 |
| Quantified Difference | ΔLogP = -0.01 (target compound slightly less lipophilic) |
| Conditions | Fluorochem product data for target; Molbase calculated LogP for comparator |
Why This Matters
Procurement of the correct branched isomer is essential for maintaining intended lipophilicity profiles in SAR campaigns where even small LogP shifts can affect CNS penetration, protein binding, and pharmacokinetic behavior.
